ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate is a compound with a complex structure involving a piperidine ring. This compound is part of a broader class of chemicals that have been explored for various applications, including their potential biological activities.
Synthesis Analysis
This compound can be synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature. Different derivatives yield varied products, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives (Mohamed, 2014), (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined using X-ray diffraction methods. These methods provide insights into the crystal structure and spatial arrangement of the molecules (Minga, 2005).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, leading to the formation of different derivatives. These reactions are dependent on the nature of the reactants and the conditions under which the reaction takes place. For instance, treatment with electrophilic reagents results in different derivatives, indicating a range of reactive sites within the molecule (Mohamed, 2021).
Aplicaciones Científicas De Investigación
GPIIb/IIIa Integrin Antagonists Development
Compounds similar to ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate have been developed as potent GPIIb/IIIa integrin antagonists. These antagonists are crucial in inhibiting platelet aggregation, offering therapeutic potential for antithrombotic treatments. A study by Hayashi et al. (1998) highlighted the synthesis of a highly potent and orally active fibrinogen receptor antagonist, showcasing its significant human platelet aggregation inhibitory activity and promising oral availability in guinea pigs (Hayashi et al., 1998).
Antituberculosis Activity
Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates that were evaluated for their antituberculosis activity. Among these compounds, one exhibited promising activity against Mycobacterium tuberculosis, underscoring the potential of such molecules in developing new antituberculosis agents (Jeankumar et al., 2013).
Anticancer Agents
Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole explored their potential as anticancer agents. Rehman et al. (2018) synthesized a series of these hybrids and evaluated them for anticancer activity, finding several compounds with low IC50 values, suggesting strong anticancer potency compared to the reference drug doxorubicin. This indicates the utility of structurally related compounds in cancer treatment strategies (Rehman et al., 2018).
Antimicrobial and Antioxidant Activities
Youssef and Amin (2012) utilized a Biginelli reaction to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, further reacting them to yield ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. These compounds were then tested for their biological activity as antioxidants and antimicrobial agents, demonstrating moderate to good activities and highlighting the potential applications of these compounds in pharmaceutical development (Youssef & Amin, 2012).
Propiedades
IUPAC Name |
ethyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-21-15(20)18-8-6-12(7-9-18)17-14(19)5-4-13-11(2)16-10-22-13/h10,12H,3-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZGKNVYZQUCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCC2=C(N=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.